3-Cyanopropylzinc bromide

Catalog No.
S1531094
CAS No.
135579-85-0
M.F
C4H6BrNZn
M. Wt
213.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyanopropylzinc bromide

CAS Number

135579-85-0

Product Name

3-Cyanopropylzinc bromide

IUPAC Name

bromozinc(1+);butanenitrile

Molecular Formula

C4H6BrNZn

Molecular Weight

213.4 g/mol

InChI

InChI=1S/C4H6N.BrH.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1

InChI Key

HEHCQTGEYNYOSF-UHFFFAOYSA-M

SMILES

[CH2-]CCC#N.[Zn+]Br

Canonical SMILES

[CH2-]CCC#N.[Zn+]Br

Molecular Structure Analysis

The key feature of CPZB's structure is the zinc atom bonded to both a cyano group (C≡N) and a three-carbon chain ending in a bromide (Br) group. This creates a polarity within the molecule, with the zinc and bromine on the more positive side and the cyano group on the more negative side []. This polarity is crucial for its reactivity in Negishi couplings.


Chemical Reactions Analysis

Synthesis

Negishi Coupling

CPZB is a valuable reagent for the Negishi coupling reaction, a powerful tool in organic synthesis for forming carbon-carbon bonds. In a Negishi coupling, an organic halide (RX) reacts with an organozinc compound (R'ZnX) in the presence of a palladium catalyst (Pd) to form a new C-C bond (R-R').

Balanced chemical equation for a generic Negishi coupling:

RX + R'ZnX + Pd(0) → R-R' + PdX2 + ZnX2


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of CPZB, such as melting point, boiling point, and solubility, is limited due to its use primarily in solution. As a solution in THF, CPZB is expected to be flammable and should be handled with appropriate safety precautions [].

Synthesis:

Source: [] A. Krasovskiy, P. Knochel, Zinc for Negishi Cross-Coupling, Angewandte Chemie International Edition, 2006, 45, 6886 ()

Applications in Organic Synthesis:

3-Cyanopropylzinc bromide finds application as a nucleophilic reagent in organic synthesis. Its primary use is in the Negishi cross-coupling reaction, which allows the formation of carbon-carbon bonds between an alkyl or alkenyl halide and an organohalide or pseudohalide []. This versatile reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials.

Other Potential Applications:

While the Negishi cross-coupling reaction is the primary use for 3-cyanopropylzinc bromide in research, there is ongoing exploration of its potential applications in other areas. This includes its use as a catalyst for various organic transformations [] and as a precursor for the development of new functional materials.

Hydrogen Bond Acceptor Count

2

Exact Mass

210.89750 g/mol

Monoisotopic Mass

210.89750 g/mol

Heavy Atom Count

7

Dates

Modify: 2023-08-15

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